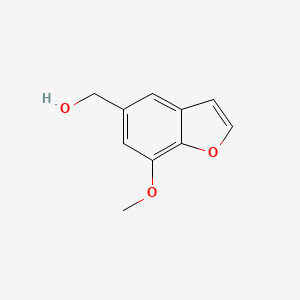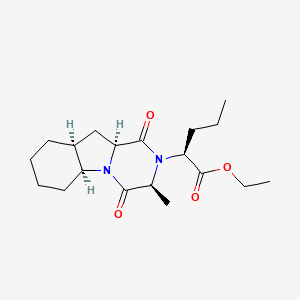
Folpet-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Folpet-d4 is a deuterated derivative of isoindole-1,3-dione, commonly known as phthalimide. This compound is characterized by the presence of deuterium atoms at positions 4, 5, 6, and 7, and a trichloromethylsulfanyl group at position 2. The incorporation of deuterium atoms can significantly alter the chemical and physical properties of the compound, making it valuable for various scientific applications.
Mechanism of Action
Faltan-d4, also known as Folpet-d4 or 4,5,6,7-Tetradeuterio-2-(trichloromethylsulfanyl)isoindole-1,3-dione, is a deuterium-labeled version of Faltan . Faltan is a dicarboximide fungicide that is widely used on vines and several vegetable crops . It also has a cytotoxic effect on human bronchial epithelial cells .
Pharmacokinetics
It is known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles .
Result of Action
The primary result of Faltan-d4’s action is the inhibition of fungal growth, making it an effective fungicide. Additionally, it has been found to have a cytotoxic effect on human bronchial epithelial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetradeuterio-2-(trichloromethylsulfanyl)isoindole-1,3-dione typically involves the following steps:
Deuteration of Starting Materials: The starting materials, such as phthalic anhydride and trichloromethylthiol, are subjected to deuteration to replace hydrogen atoms with deuterium.
Cyclization Reaction: The deuterated starting materials undergo a cyclization reaction to form the isoindole-1,3-dione core. This reaction is typically carried out under anhydrous conditions and may require the use of a catalyst.
Introduction of Trichloromethylsulfanyl Group: The trichloromethylsulfanyl group is introduced through a substitution reaction, where a suitable reagent such as trichloromethylthiol is used.
Industrial Production Methods
Industrial production of 4,5,6,7-tetradeuterio-2-(trichloromethylsulfanyl)isoindole-1,3-dione involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, and may involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Folpet-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethylsulfanyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted isoindole-1,3-dione derivatives.
Scientific Research Applications
Folpet-d4 has several scientific research applications:
Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential as a drug candidate due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The non-deuterated parent compound.
4,5,6,7-Tetrachloro-2-(trichloromethylsulfanyl)isoindole-1,3-dione: A chlorinated derivative with similar structural features.
N-Hydroxyphthalimide: A hydroxylated derivative with distinct reactivity.
Uniqueness
Folpet-d4 is unique due to the presence of deuterium atoms, which can enhance its stability and alter its chemical reactivity. This makes it a valuable tool for studying reaction mechanisms and developing new materials.
Properties
IUPAC Name |
4,5,6,7-tetradeuterio-2-(trichloromethylsulfanyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-4H/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIOYBQGHSTUDB-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SC(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)N(C2=O)SC(Cl)(Cl)Cl)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
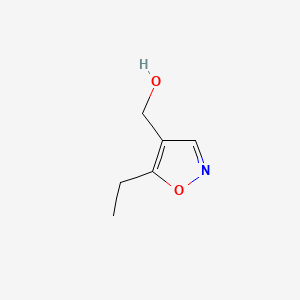
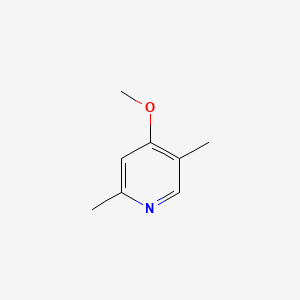
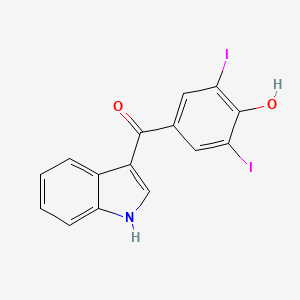
![4-[[2-[[2-Chloro-4-[3-chloro-4-[[1,3-dioxo-1-(4-sulfonatoanilino)butan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxobutanoyl]amino]benzenesulfonate;dimethyl(dioctadecyl)azanium](/img/structure/B590087.png)

![3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide](/img/structure/B590090.png)
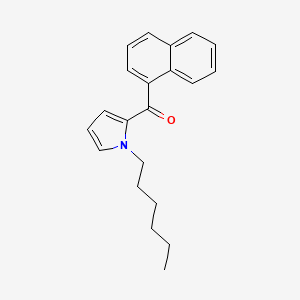
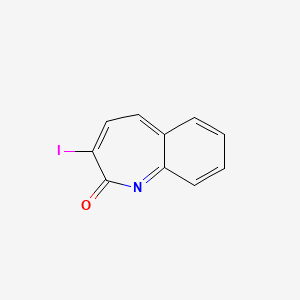
![4H-[1,3]Oxazolo[3,2-a][1,2]oxazolo[4,5-e]pyridine](/img/structure/B590095.png)
![N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/new.no-structure.jpg)
